1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride
CAS No.:
Cat. No.: VC18221020
Molecular Formula: C8H16Cl2N2O
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride -](/images/structure/VC18221020.png)
Specification
Molecular Formula | C8H16Cl2N2O |
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Molecular Weight | 227.13 g/mol |
IUPAC Name | 1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone;dihydrochloride |
Standard InChI | InChI=1S/C8H14N2O.2ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;;/h7-9H,2-5H2,1H3;2*1H |
Standard InChI Key | JCWOSKFDSMPQDS-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1CC2CCC1CN2.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2,5-diazabicyclo[2.2.2]octane consists of a bicyclic system with two nitrogen atoms at the 2- and 5-positions, creating a rigid, cage-like geometry. The acetyl substitution at the 2-position nitrogen introduces a ketone functional group, while the dihydrochloride salt enhances solubility and stability . Key structural features include:
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Molecular Formula:
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Molecular Weight: 241.17 g/mol (base) + 72.92 g/mol (HCl) = 314.09 g/mol
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IUPAC Name: 1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethan-1-one dihydrochloride
The bicyclic framework imposes significant steric constraints, influencing both reactivity and binding affinity to biological targets .
Synthetic Approaches
Precursor Synthesis
The parent compound, 2,5-diazabicyclo[2.2.2]octane, is synthesized via a two-step reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione (diketopiperazine 128) using lithium aluminium hydride (LAH) in tetrahydrofuran (THF), followed by quenching with sodium hydroxide :
Acylation and Salt Formation
Future Directions
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Synthetic Optimization: Improve acylation yields using greener reagents (e.g., enzymatic catalysis).
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Biological Screening: Evaluate affinity for nAChR subtypes (α4β2, α7) and antiviral activity against Ebola or Marburg viruses.
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ADMET Profiling: Assess solubility, metabolic stability, and blood-brain barrier permeability.
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